molecular formula C16H18N2O3S B4439164 N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide

N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4439164
M. Wt: 318.4 g/mol
InChI Key: GVUIMMHITLSVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide, also known as TMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide is not fully understood. However, it has been proposed that N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide may also inhibit the activity of certain kinases, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the growth of certain cancer cells. Additionally, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide is a stable compound that is easy to handle and store. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has a high purity and can be easily synthesized in large quantities. However, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide also has some limitations. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide is a relatively expensive compound, which may limit its use in some experiments. Additionally, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide may have limited solubility in some solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has potential applications in the development of new pharmaceuticals and agrochemicals. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide may also have potential applications in the treatment of inflammatory and cancerous diseases. Further studies are needed to fully understand the mechanism of action of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide and its potential applications in various fields. Additionally, studies are needed to optimize the synthesis of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide and to develop new methods for the detection and analysis of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide in biological samples.
Conclusion:
In conclusion, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide, or N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been studied for its potential applications in the development of new pharmaceuticals and agrochemicals, as well as for its potential anti-inflammatory and antitumor properties. Future studies are needed to fully understand the mechanism of action of N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide and its potential applications in various fields.

Scientific Research Applications

N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been widely used in scientific research due to its potential applications in various fields. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used as a reagent for the determination of amino acids and peptides. N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide has been studied for its potential antitumor and anti-inflammatory properties.

properties

IUPAC Name

3-(benzenesulfonamido)-N,N,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-9-10-13(16(19)18(2)3)11-15(12)17-22(20,21)14-7-5-4-6-8-14/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUIMMHITLSVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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